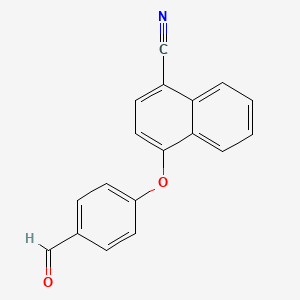

4-(4-Formylphenoxy)-1-naphthonitrile

Description

Contextualizing Naphthonitrile Scaffolds in Organic Synthesis and Functional Material Design

The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is a foundational scaffold in medicinal chemistry and materials science. ijpsjournal.comchemistryviews.org Its rigid, planar structure and extended π-conjugated system provide a versatile platform for the development of a wide range of functional molecules. When substituted with a nitrile (-C≡N) group, forming a naphthonitrile, its chemical properties are significantly enhanced, making it a valuable building block in organic synthesis.

Nitrile groups are important functional groups in organic chemistry. wikipedia.orgmasterorganicchemistry.com Aryl nitriles, including naphthonitriles, are key intermediates used in the synthesis of amines, amides, and carboxylic acids. researchgate.netebsco.com The synthesis of naphthonitriles can be achieved through various methods, such as the Sandmeyer reaction starting from a naphthylamine or the nucleophilic substitution of a halonaphthalene with a cyanide salt like cuprous cyanide. ebsco.comorgsyn.org

In the realm of functional materials, naphthalene-based scaffolds are explored for their unique photophysical and electronic properties. They are integral to the design of organic electronics, where their ability to facilitate charge transport is highly valued. researchgate.net The incorporation of electron-withdrawing groups like nitrile can modulate these electronic properties, making naphthonitrile derivatives promising candidates for supramolecular assemblies and advanced materials. researchgate.net Naphthalene scaffolds have been successfully incorporated into a variety of pharmacologically active agents, demonstrating their utility in drug discovery. ijpsjournal.commdpi.comnih.gov

Table 1: Applications of Naphthalene-Based Scaffolds

| Field of Application | Role of Naphthalene Scaffold | Example Compound Classes |

|---|---|---|

| Medicinal Chemistry | Provides a rigid core for orienting functional groups to interact with biological targets. | Anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ijpsjournal.commdpi.com |

| Organic Electronics | Acts as a π-conjugated building block for organic semiconductors and dyes. | Naphthalene-diimides (NDIs) for organic field-effect transistors (OFETs). researchgate.net |

| Supramolecular Chemistry | Facilitates self-assembly through π-π stacking interactions to form ordered nanostructures. | Core-substituted NDIs for creating functional supramolecular polymers. researchgate.net |

| Organic Synthesis | Serves as a versatile starting material for constructing more complex polycyclic systems. | Synthesis of natural products like dehydrocacalohastine and musizin. chemistryviews.org |

Significance of Formylphenoxy Moieties in Advanced Molecular Architectures

The formyl group (-CHO), or aldehyde, is one of the most important functional groups in synthetic organic chemistry due to its reactivity. nih.gov When attached to a phenoxy ether, it forms a formylphenoxy moiety, a structure that serves as a powerful connector or precursor in the construction of complex molecular architectures.

The primary role of the aldehyde functionality is to participate in condensation reactions, most notably with amines to form Schiff bases (imines). This reaction is fundamental to the synthesis of macrocyclic ligands, coordination complexes, and dynamic covalent polymers. nih.govresearchgate.net The presence of the formyl group on a phenoxy scaffold provides a strategic location for extending the molecular framework, allowing for the creation of larger, multidimensional structures.

Furthermore, aldehydes are readily oxidized to form carboxylic acids. researchgate.net This transformation provides a pathway to introduce another versatile functional group, enabling further derivatization, such as ester or amide formation, or introducing water solubility and new intermolecular interactions (e.g., hydrogen bonding). The synthesis of molecules containing the formylphenoxy group often involves a nucleophilic aromatic substitution reaction where a hydroxybenzaldehyde is reacted with an activated aryl halide or nitro-compound. researchgate.net

Table 2: Key Reactions and Applications of the Formyl Group

| Reaction Type | Reagents | Resulting Functional Group | Significance in Molecular Design |

|---|---|---|---|

| Schiff Base Formation | Primary Amines | Imine (-C=N-) | Creation of macrocycles, polymers, and metal-organic frameworks. nih.gov |

| Wittig Reaction | Phosphonium Ylides | Alkene (-C=C-) | Carbon-carbon bond formation for extending conjugation. |

| Oxidation | Oxidizing Agents (e.g., KMnO₄, O₂) | Carboxylic Acid (-COOH) | Increases polarity; enables amide/ester formation and hydrogen bonding. researchgate.net |

| Reduction | Reducing Agents (e.g., NaBH₄) | Alcohol (-CH₂OH) | Introduces a hydroxyl group for further functionalization. |

Research Trajectories for Aryl Ether Nitriles in Organic Chemistry and Materials Science

The combination of an aryl nitrile with an aryl ether linkage creates the aryl ether nitrile class of compounds, which are precursors to high-performance polymers known as poly(arylene ether nitrile)s (PENs). nih.govresearchgate.netresearchgate.net These materials have garnered significant attention due to their exceptional combination of properties, making them suitable for demanding applications in aerospace, electronics, and water purification. nih.govresearchgate.net

The aryl ether backbone provides polymers with excellent thermal stability, chemical resistance, and good mechanical properties, while also allowing for processability. nih.govresearchgate.net The introduction of the pendant nitrile group (-C≡N) further enhances the material's performance. The strong polarity of the nitrile group increases intermolecular dipole-dipole interactions, which boosts heat resistance and mechanical strength without significantly compromising the polymer's processability. nih.govmdpi.com

Current research in materials science is focused on leveraging these properties to create advanced functional materials. Key research trajectories include:

High-Performance Dielectrics: The high dielectric constant and breakdown strength of PEN-based materials make them excellent candidates for high-energy-density capacitors and other electronic components designed to operate under extreme conditions. mdpi.commdpi.com

Advanced Membranes: PEN polymers are being developed for use in water purification membranes due to their chemical robustness, which allows them to function in harsh environments. nih.gov

Polymer Composites: Incorporating inorganic fillers into a PEN matrix can create composite materials with tailored thermal, mechanical, and dielectric properties for specialized applications. mdpi.com

The synthesis of the monomeric aryl ether nitrile building blocks, such as 4-(4-Formylphenoxy)-1-naphthonitrile, is a critical first step. A plausible synthetic route involves the nucleophilic aromatic substitution reaction between an activated naphthonitrile (e.g., 4-nitro-1-naphthonitrile) and a phenoxide (e.g., the salt of 4-hydroxybenzaldehyde), a common method for forming aryl ether bonds. researchgate.netmdpi.comisuct.ru

Table 3: Properties of Poly(arylene ether nitrile)s (PENs)

| Property | Origin | Advantage in Materials Science |

|---|---|---|

| High Thermal Stability | Rigid aromatic backbone and strong C-O ether bonds. | Suitable for high-temperature applications (e.g., aerospace, automotive). mdpi.com |

| Excellent Mechanical Strength | Intermolecular dipole-dipole forces from polar nitrile groups. | Provides durability and structural integrity. nih.gov |

| Chemical Resistance | Stable aromatic and ether linkages. | Enables use in chemically aggressive environments (e.g., filtration membranes). nih.govmdpi.com |

| Good Processability | Flexibility of ether linkages. | Can be processed from solution or melt, unlike more rigid polymers. researchgate.netmdpi.com |

| Desirable Dielectric Properties | Polarity of the nitrile groups. | Useful for high-performance capacitors and electronic insulation. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H11NO2 |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

4-(4-formylphenoxy)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C18H11NO2/c19-11-14-7-10-18(17-4-2-1-3-16(14)17)21-15-8-5-13(12-20)6-9-15/h1-10,12H |

InChI Key |

GHOVRXPYEAFAJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)C=O)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Formylphenoxy 1 Naphthonitrile

Strategic Approaches to Constructing the 1-Naphthonitrile (B165113) Core

The 1-naphthonitrile moiety serves as the foundational scaffold of the target molecule. Its synthesis can be achieved through several reliable methods, including the catalytic cyanation of naphthalene (B1677914) precursors, nucleophilic substitution reactions, and the dehydration of amide precursors.

Catalytic Cyanation Routes for Aryl Nitriles

Transition-metal catalyzed cyanation of aryl halides and triflates has become a cornerstone for the synthesis of aryl nitriles due to its efficiency and broad functional group tolerance. researchgate.netorganic-chemistry.orgnih.gov Both palladium and copper-based catalytic systems are widely employed for this transformation. researchgate.netresearchgate.net

Palladium-catalyzed cyanation, in particular, is a well-established method for the conversion of aryl halides to their corresponding nitriles. researchgate.netnih.gov These reactions typically proceed via an oxidative addition of the aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange and reductive elimination to yield the aryl nitrile. researchgate.net A variety of cyanide sources can be utilized, including zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), the latter being a less toxic alternative. organic-chemistry.orgnih.gov Mild reaction conditions, often at room temperature to 40°C, have been developed, making this method compatible with a range of sensitive functional groups. organic-chemistry.org

Copper-catalyzed cyanation offers a more economical alternative to palladium-based systems. researchgate.netnih.gov The traditional Rosenmund-von Braun reaction, which involves the use of stoichiometric copper(I) cyanide at high temperatures, has been significantly improved by the development of catalytic systems. nih.govorganic-chemistry.org Modern protocols often employ catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand and a cyanide source like sodium cyanide (NaCN) or acetone (B3395972) cyanhydrin. nih.govorgsyn.org These advancements allow for milder reaction conditions and simplified product purification. organic-chemistry.org The synthesis of 1-cyanonaphthalene from 1-bromonaphthalene (B1665260) using cuprous cyanide is a classic example of this approach. guidechem.com

Table 1: Comparison of Catalytic Cyanation Methods for Aryl Halides

| Feature | Palladium-Catalyzed Cyanation | Copper-Catalyzed Cyanation |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, palladacycles) | Copper(I) salts (e.g., CuI, CuCN) |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], acetone cyanohydrin | NaCN, KCN, CuCN, acetone cyanohydrin |

| Reaction Conditions | Often milder (rt to moderate heating) | Traditionally harsh, but modern methods are milder |

| Functional Group Tolerance | Generally very good | Good, with improvements in modern methods |

| Cost | Higher catalyst cost | Lower catalyst cost |

| Key Advantage | High efficiency and broad scope | Cost-effective |

Nucleophilic Substitution Reactions in Naphthonitrile Scaffolds

Nucleophilic aromatic substitution (SNAr) provides another viable route to the 1-naphthonitrile core. This reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. For the synthesis of nitriles, the cyanide ion (CN⁻) acts as the nucleophile.

The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic substrate. The reaction is generally favored when the aromatic ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. chemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction. researchgate.net In the absence of such activating groups, forcing conditions such as high temperatures and pressures may be required. chemistrysteps.com

An alternative mechanism for nucleophilic aromatic substitution involves the formation of a highly reactive benzyne (B1209423) intermediate, which is applicable to unactivated aryl halides but requires a very strong base. chemistrysteps.com For the synthesis of 1-naphthonitrile, a precursor such as 1-halonaphthalene could potentially undergo nucleophilic substitution with a cyanide salt, although the reactivity would be influenced by the specific reaction conditions and the nature of the halogen.

Dehydration of Amide Precursors to Nitrile Functionality

The dehydration of primary amides is a classical and straightforward method for the synthesis of nitriles. This transformation involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile functionality (-C≡N). A variety of dehydrating agents can be employed to effect this conversion, ranging from strong reagents like phosphorus pentoxide (P₄O₁₀) and thionyl chloride (SOCl₂) to milder, more specialized reagents.

The choice of dehydrating agent can be critical to the success of the reaction, especially in the presence of other sensitive functional groups. For the synthesis of 1-naphthonitrile, 1-naphthamide (B1198061) would serve as the precursor. The reaction is typically carried out by heating the amide with the dehydrating agent, followed by distillation of the nitrile product. While effective, this method may not be suitable for substrates with thermally labile groups.

Phenoxy Linkage Formation Strategies within the Compound

The formation of the diaryl ether linkage between the 1-naphthonitrile core and the 4-formylphenol moiety is a crucial step in the synthesis of the target molecule. Etherification reactions, particularly those adapted for the formation of C(aryl)-O bonds, are central to this stage.

Etherification Reactions Utilizing Phenolic Building Blocks

The Williamson ether synthesis and the Ullmann condensation are two of the most prominent methods for the formation of diaryl ethers.

The Williamson ether synthesis is a versatile method that involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or a compound with a suitable leaving group. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 4-(4-Formylphenoxy)-1-naphthonitrile, this would involve the reaction of the sodium or potassium salt of 4-hydroxybenzaldehyde (B117250) with a 4-halo-1-naphthonitrile (where the halogen is at the 4-position). The reaction proceeds via an SN2 mechanism, where the phenoxide acts as the nucleophile. wikipedia.org The choice of a non-protic solvent is often beneficial for this reaction.

The Ullmann condensation is a copper-catalyzed reaction that is particularly well-suited for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org The classical Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations of the Ullmann reaction employ catalytic amounts of copper salts, often in the presence of ligands, which allows for milder reaction conditions. nih.gov This reaction would involve the coupling of a 4-halo-1-naphthonitrile with 4-hydroxybenzaldehyde in the presence of a copper catalyst and a base. wikipedia.org This method is often preferred for the coupling of two aryl partners, which can be challenging via the Williamson ether synthesis due to the lower reactivity of aryl halides in SN2 reactions. libretexts.org

Table 2: Key Etherification Reactions for Diaryl Ether Synthesis

| Reaction | Reactants | Mechanism | Key Features |

| Williamson Ether Synthesis | Phenoxide and Aryl Halide | SN2 | Generally requires an activated aryl halide or harsh conditions. |

| Ullmann Condensation | Phenol and Aryl Halide | Copper-catalyzed | Well-suited for diaryl ether synthesis; modern methods use catalytic copper and milder conditions. |

Introduction and Chemoselective Functionalization of the Formyl Group

The final key structural element of the target molecule is the formyl group (-CHO) on the phenoxy ring. The introduction of this group must be performed with high regioselectivity, targeting the position para to the ether linkage.

Aromatic formylation can be achieved through a variety of named reactions, including the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions. The choice of method depends on the nature of the substrate, particularly its electronic properties.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The Vilsmeier reagent is an electrophile that attacks the electron-rich aromatic ring. chemistrysteps.com The phenoxy group in the 4-phenoxy-1-naphthonitrile intermediate is an activating group, directing the electrophilic substitution to the ortho and para positions of the terminal phenyl ring. The para position is generally favored due to reduced steric hindrance.

Ortho-formylation of phenols is a specific class of formylation reactions that can be highly regioselective. orgsyn.orgorgsyn.org While the target molecule requires para-formylation, understanding the factors that control ortho versus para selectivity is crucial. Methods utilizing magnesium salts and paraformaldehyde have been shown to be highly selective for the ortho position. mdma.chthieme-connect.comsciencemadness.org This selectivity is often attributed to the coordination of the magnesium ion to the phenolic oxygen, which directs the formylating agent to the adjacent position. sciencemadness.org

For the synthesis of this compound, the formylation step would likely be performed on a 4-phenoxy-1-naphthonitrile precursor. The ether oxygen activates the terminal phenyl ring, making it susceptible to electrophilic attack. The Vilsmeier-Haack reaction would be a strong candidate for this transformation, with the expectation of achieving high selectivity for the desired para-formylated product. Chemoselectivity is also a key consideration, as the naphthonitrile ring system must remain unreacted during the formylation of the phenoxy ring. The electron-withdrawing nature of the nitrile group on the naphthalene ring would deactivate it towards electrophilic attack, thus favoring the formylation of the more electron-rich terminal phenyl ring.

Table 3: Common Aromatic Formylation Reactions

| Reaction | Reagents | Substrate Requirement |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes |

| Gattermann | HCN, HCl, Lewis Acid | Activated arenes |

| Reimer-Tiemann | Chloroform, Base | Phenols |

Selective Oxidation Methodologies for Aldehyde Synthesis

The aldehyde group in this compound can be introduced via direct formylation or through the oxidation of a precursor, such as a primary alcohol. In a synthetic pathway where the precursor is 4-(4-(hydroxymethyl)phenoxy)-1-naphthonitrile, its selective oxidation to the corresponding aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided, necessitating the use of mild and selective oxidizing agents.

Modern organic synthesis offers a variety of methods for this transformation. Catalyst systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective for the selective oxidation of primary alcohols to aldehydes. These reactions can be performed using a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or through aerobic oxidation, which is environmentally benign. Another approach involves the use of transition metal catalysts, which can perform the oxidation under mild conditions.

Recent developments have also focused on green oxidizing agents like hydrogen peroxide, which produces water as the only byproduct. nih.gov Catalytic systems, such as those based on iron or molybdenum complexes, can activate hydrogen peroxide for the selective oxidation of alcohols. nih.gov Quinone-type catalysts have also been shown to facilitate the selective oxidation of primary alcohols to aldehydes using molecular oxygen.

| Catalyst/Reagent System | Oxidant | Typical Solvent | Advantages | Reference |

|---|---|---|---|---|

| TEMPO/NaOCl | Sodium Hypochlorite | Dichloromethane/Water | High selectivity, rapid reaction at room temperature. | orgsyn.org |

| Fe(NO3)3·9H2O/TEMPO | Air/O2 | Acetonitrile | Uses air as a green oxidant, catalyst can be supported on silica (B1680970) gel and recycled. | orgsyn.org |

| FeCl3/BHDC (DES) | Hydrogen Peroxide (H2O2) | Deep Eutectic Solvent | Fast reaction times (2-15 min), environmentally friendly oxidant. | chemistrysteps.com |

| (bpy)CuI/TEMPO | Air | Acetonitrile | Operates at room temperature with ambient air, high functional group tolerance. | orgsyn.org |

| Quinone-type catalysts | Molecular Oxygen (O2) | Varies | Catalytic process involving hydrogen abstraction, uses O2 as the oxidant. | organic-chemistry.org |

Formylation Reactions on Aromatic Systems within Complex Structures

An alternative synthetic strategy involves the direct introduction of the formyl group onto the phenoxy moiety of a precursor molecule, such as 4-phenoxy-1-naphthonitrile. This approach falls under the category of electrophilic aromatic substitution. The choice of formylation method is critical to ensure regioselectivity (i.e., addition at the para position of the phenoxy ring) and to avoid unwanted side reactions on the electron-rich naphthalene ring system.

Several classic and modern formylation reactions are applicable:

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). It is effective for electron-rich aromatic rings and would likely favor formylation on the phenoxy ring over the naphthonitrile ring.

Duff Reaction: This reaction employs hexamethylenetetramine as the formylating agent in an acidic medium, such as trifluoroacetic acid. It is particularly useful for the formylation of phenols.

Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOMe) with a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or SnCl₄. It is a versatile method for producing a wide range of functionalized aromatic aldehydes. nih.gov

Ortho-Formylation of Phenols: Specific methods have been developed for the selective ortho-formylation of phenols using reagents like MgCl₂, triethylamine (B128534) (Et₃N), and paraformaldehyde. orgsyn.org While the target molecule requires para-formylation, understanding these regioselective methods is crucial for designing syntheses of related isomers.

The regioselectivity of these reactions is often directed by the existing ether linkage, which activates the phenoxy ring for electrophilic attack, primarily at the ortho and para positions. Since the para position is unsubstituted in a 4-phenoxy-1-naphthonitrile precursor, it is the most likely site of formylation.

| Reaction Name | Formylating Agent | Catalyst/Conditions | Substrate Suitability | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF/POCl3 | Forms Vilsmeier reagent in situ | Electron-rich arenes, phenols, aromatic amines. | researchgate.net |

| Duff Reaction | Hexamethylenetetramine | Acidic catalyst (e.g., trifluoroacetic acid) | Highly activated aromatic compounds, phenols. | researchgate.net |

| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl4) | Phenols, methoxy- and methylbenzenes. | nih.gov |

| Gattermann-Koch | Carbon Monoxide (CO), HCl | AlCl3/CuCl | Benzene and substituted benzenes. | rsc.orgnih.gov |

| MgCl2/Paraformaldehyde | Paraformaldehyde | MgCl2, Et3N | Selective ortho-formylation of phenols. | orgsyn.org |

Green Chemistry Approaches in the Synthesis of this compound and Analogues

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied at various stages.

One key area is the choice of solvent. Traditional Ullmann reactions often require high-boiling, polar aprotic solvents like DMF or N-methylpyrrolidone. wikipedia.org Green alternatives include the use of water, ethanol, or deep eutectic solvents. chemistrysteps.comthermofisher.com For instance, a one-pot synthesis of aryl nitriles from aromatic aldehydes has been developed using water as the solvent, minimizing pollution. thermofisher.com Another approach describes a catalyst-free synthesis of nitriles using glycerol (B35011) as a green, biodegradable solvent. springernature.com

Atom economy is another important consideration. Reactions that incorporate most of the atoms from the reactants into the final product are preferred. For example, the direct conversion of aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride can be performed in a solvent-free, one-pot process, with water being the primary byproduct. isuct.ru

The use of reusable catalysts is also a cornerstone of green chemistry. In the synthesis of naphthyridine derivatives, a related class of compounds, SiO₂/Fe₃O₄ nanoparticles have been used as a reusable catalyst in aqueous solution. nih.gov For the Ullmann C-O coupling reaction, copper nanoparticles synthesized using plant extracts or supported on materials like multi-walled carbon nanotubes offer a more sustainable alternative to traditional copper catalysts. mdpi.com These nanocatalysts often exhibit high stability and can be recovered and reused multiple times. mdpi.com

Continuous Flow Chemistry and Scalable Synthesis Considerations

For the large-scale production of this compound, continuous flow chemistry presents significant advantages over traditional batch processing. mdpi.com Flow reactors offer superior heat and mass transfer, which allows for better control over reaction parameters and can lead to higher yields and purities. springernature.com The enhanced safety profile of flow chemistry is particularly important when dealing with potentially hazardous reagents or highly exothermic reactions. nih.gov

The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals has increasingly adopted flow chemistry. researchgate.netrsc.org For the synthesis of the target molecule, each key step could be adapted to a flow process. For example, a nucleophilic aromatic substitution or an Ullmann coupling could be performed in a heated flow reactor, allowing for precise temperature control and reduced reaction times. wikipedia.org Subsequent steps, such as oxidation or formylation, could be integrated into a multi-step continuous process, minimizing the need for isolation and purification of intermediates. mdpi.com

The scalability of flow processes is often more straightforward than for batch reactions. A process optimized on a lab-scale microreactor can be scaled up by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). nih.gov This has been demonstrated for the continuous production of various nitroaromatic compounds, where outputs of several hundred grams per hour were achieved while maintaining high yield and selectivity. nih.gov Cyanide-free syntheses of nitriles have also been developed in continuous flow, improving the safety profile of the synthesis. wikipedia.org

Chemical Reactivity and Transformation Pathways of 4 4 Formylphenoxy 1 Naphthonitrile

Reactions Involving the Nitrile Functional Group

The nitrile functional group is a robust and versatile moiety in organic synthesis. While generally stable, its carbon-nitrogen triple bond can undergo several important transformations, including nucleophilic additions, cycloadditions, and enzymatic conversions. nih.gov The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic addition represents a primary pathway for the transformation of the nitrile group in 4-(4-Formylphenoxy)-1-naphthonitrile. These reactions typically involve the initial attack of a nucleophile on the electrophilic carbon, breaking one of the π-bonds and forming an intermediate imine anion, which can be further modified. libretexts.org

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen, followed by the attack of water to form an imidic acid intermediate, which tautomerizes to an amide. chemistrysteps.com The amide is then further hydrolyzed to the corresponding carboxylic acid, yielding 4-(4-formylphenoxy)-1-naphthoic acid. Base-catalyzed hydrolysis directly produces a carboxylate salt.

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) facilitate this transformation by adding two equivalents of hydride to the carbon-nitrogen triple bond. libretexts.org This reaction would convert this compound to 4-(4-formylphenoxy)naphthalen-1-ylmethanamine. It is important to note that LiAlH4 would also reduce the aldehyde group.

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile group to form an iminium intermediate. libretexts.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. For example, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH3MgBr) would, after hydrolysis, produce 1-(4-(4-formylphenoxy)naphthalen-1-yl)ethan-1-one.

| Reaction Type | Reagent(s) | Product from this compound |

| Acid Hydrolysis | H₃O⁺, Heat | 4-(4-Formylphenoxy)-1-naphthoic acid |

| Base Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 4-(4-Formylphenoxy)-1-naphthoic acid |

| Reduction | 1. LiAlH₄, Ether; 2. H₂O | 4-(4-(hydroxymethyl)phenoxy)naphthalen-1-yl)methanamine |

| Grignard Reaction | 1. R-MgBr, Ether; 2. H₃O⁺ | 1-(4-(4-Formylphenoxy)naphthalen-1-yl)-1-alkanone |

While less common than additions, the carbon-nitrogen triple bond can participate in cycloaddition reactions, serving as a dipolarophile. A significant example is the 1,3-dipolar cycloaddition with nitrile oxides, which are typically generated in situ. rsc.orgresearchgate.net This reaction pathway allows for the synthesis of five-membered heterocyclic rings. For instance, the nitrile group of this compound could react with a nitrile oxide, such as benzonitrile (B105546) oxide, to form a 1,2,4-oxadiazole (B8745197) derivative. This type of reaction is a powerful tool for constructing complex heterocyclic systems. researchgate.net

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for modifying nitrile groups. cas.cz Enzymes such as nitrilases and nitrile hydratases, found in various microorganisms, can catalyze the hydrolysis of nitriles under mild conditions of temperature and pH. cas.cz

Nitrilase-catalyzed hydrolysis: Nitrilases convert nitriles directly into the corresponding carboxylic acids and ammonia. This one-step reaction avoids the formation of amide intermediates and often proceeds with high yield and selectivity.

Nitrile hydratase/amidase system: This is a two-step enzymatic process where a nitrile hydratase first converts the nitrile to an amide. Subsequently, an amidase hydrolyzes the amide to the carboxylic acid. cas.cz

Applying these biocatalytic methods to this compound could selectively hydrolyze the nitrile group to a carboxylic acid, yielding 4-(4-formylphenoxy)-1-naphthoic acid, without affecting the aldehyde moiety. This high degree of selectivity is a key advantage of biotransformations.

Reactivity of the Aldehyde (Formyl) Functional Group

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. This reactivity is central to many of the transformations of this compound.

One of the most characteristic reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases (-C=N-R). nih.govwjpsonline.com This reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov

The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product. nih.gov The formation of Schiff bases from this compound with various primary amines provides a straightforward method to introduce diverse structural motifs and functionalities into the molecule. These derivatives have applications in coordination chemistry and materials science. researchgate.netjetir.org

| Amine Reactant (R-NH₂) | Resulting Schiff Base Product |

| Aniline | N-(4-(1-cyanonaphthalen-4-yloxy)benzylidene)aniline |

| Ethylamine | N-(4-(1-cyanonaphthalen-4-yloxy)benzylidene)ethanamine |

| p-Toluidine | N-(4-(1-cyanonaphthalen-4-yloxy)benzylidene)-4-methylaniline |

| 2-Aminoethanol | 2-((4-(1-cyanonaphthalen-4-yloxy)benzylidene)amino)ethan-1-ol |

The aldehyde group can be selectively transformed through both reduction and oxidation, leaving the nitrile group intact under appropriate conditions.

Selective Reduction: The formyl group can be easily reduced to a primary alcohol (-CH₂OH). Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are ideal for this transformation as they are chemoselective for aldehydes and ketones over less reactive functional groups like nitriles. The reaction of this compound with NaBH₄ would yield (4-(1-cyanonaphthalen-4-yloxy)phenyl)methanol.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Research on the closely related compound 4-(4-formylphenoxy)phthalonitrile has shown that it readily undergoes self-oxidation to the corresponding carboxylic acid under ambient conditions in the presence of air. researchgate.net This suggests a high propensity for the formyl group in this compound to oxidize, likely forming 4-(1-cyanonaphthalen-4-yloxy)benzoic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Tollens' reagent can also effect this transformation.

| Reaction Type | Reagent(s) | Product from this compound |

| Selective Reduction | NaBH₄, Methanol | (4-(1-cyanonaphthalen-4-yloxy)phenyl)methanol |

| Oxidation | Air, KMnO₄, or Ag(NH₃)₂⁺ | 4-(1-cyanonaphthalen-4-yloxy)benzoic acid |

Chemical Transformations of the Aryl Ether Linkage

The diaryl ether linkage in this compound represents a point of potential chemical transformation, although its cleavage is generally challenging due to the inherent stability of the C-O bond. However, the presence of electron-withdrawing groups, such as the formyl and nitrile moieties in this compound, can activate the aromatic rings, making the ether linkage susceptible to certain cleavage reactions under specific conditions.

Studies on related diaryl ether systems have shown that the presence of a para-aldehyde group can facilitate the cleavage of the ether bond. For instance, diaryl ethers with a p-aldehyde substituent have been shown to undergo cleavage when treated with nucleophilic thiols. This reaction likely proceeds through a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack.

While direct experimental data on the cleavage of the aryl ether bond in this compound is not extensively documented in publicly available literature, the principles derived from analogous structures suggest that similar reactivity could be expected. The reaction conditions for such a transformation would likely require a strong nucleophile and potentially elevated temperatures to overcome the stability of the diaryl ether.

Table 1: Potential Cleavage Reactions of the Aryl Ether Linkage in this compound

| Reagent/Catalyst System | Potential Products | Reaction Type | Notes |

| Strong Nucleophiles (e.g., Thiolates) | 1-Naphthonitrile (B165113) and 4-hydroxybenzaldehyde (B117250) | Nucleophilic Aromatic Substitution | The electron-withdrawing formyl group may facilitate this reaction. |

| Lewis Acids (e.g., Boron trifluoride etherate) with Nucleophiles | 1-Naphthonitrile and functionalized phenol | Acid-catalyzed cleavage | Common in the cleavage of lignin (B12514952) model compounds. rsc.org |

| Hydrogenolysis (e.g., Pd/C, H₂) | 1-Naphthonitrile and p-cresol | Catalytic Hydrogenolysis | May require forcing conditions and could also reduce other functional groups. |

Multi-Component Reactions and Cascade Transformations Incorporating the Compound

The aldehyde functionality in this compound serves as a versatile handle for engaging the molecule in multi-component reactions (MCRs) and cascade transformations, enabling the rapid construction of complex molecular scaffolds. Aromatic aldehydes are common substrates in a variety of named reactions that build heterocyclic and polycyclic systems in a single synthetic operation. nih.gov

One pertinent example is the Hantzsch-like reaction, which has been successfully applied to substrates structurally similar to this compound. For instance, 2-(4-formylphenoxy)-N-arylacetamides have been used in reactions with 3-aminocrotononitrile (B73559) or a mixture of 1,3-dicarbonyl compounds and ammonium (B1175870) acetate (B1210297) to synthesize a range of 1,4-dihydropyridine (B1200194) derivatives. tandfonline.com This precedent strongly suggests that this compound could act as the aldehyde component in similar MCRs to generate novel dihydropyridine-functionalized naphthonitrile derivatives.

Furthermore, the formyl group can initiate cascade reactions, which are a sequence of intramolecular reactions that occur in a single step without the need for isolating intermediates. For example, cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles have been shown to lead to the formation of isoindolin-1-ones. nih.gov While the nitrile group in this compound is not ortho to the ether linkage, the principle of using a formyl group to trigger a series of bond-forming events is broadly applicable. The reaction of this compound with suitable reagents could potentially lead to the formation of novel fused heterocyclic systems through a cascade of reactions involving the aldehyde, the naphthyl ring, and the phenoxy moiety.

The Betti reaction, a multicomponent reaction involving an aldehyde, an amine, and a phenol, is another potential pathway for the elaboration of this compound. sci-hub.se In this context, the aldehyde functionality of the molecule could react with a primary or secondary amine and a phenolic component, such as 2-naphthol, to yield aminoalkylnaphthol derivatives. sci-hub.se

Table 2: Potential Multi-Component and Cascade Reactions of this compound

| Reaction Type | Reactants | Potential Product Class |

| Hantzsch-like Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonium acetate | Dihydropyridine-substituted naphthonitrile |

| Betti Reaction | 2-Naphthol, Amine | Aminoalkylnaphthol derivative |

| Biginelli Reaction | Urea or Thiourea, β-ketoester | Dihydropyrimidinone-functionalized naphthonitrile |

| Cascade Annulation | Active methylene (B1212753) compounds | Fused heterocyclic systems |

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the formyl group, the nitrile group, and two distinct aromatic rings—necessitates the use of chemo- and regioselective functionalization strategies to achieve desired molecular modifications.

Chemoselectivity:

The formyl group is often the most reactive site for many transformations. A notable example of chemoselectivity is the oxidation of the aldehyde to a carboxylic acid. In a study on the closely related 4-(4-formylphenoxy)phthalonitrile, the formyl group was readily oxidized to a carboxyl group under ambient conditions, demonstrating the high susceptibility of the aldehyde to oxidation while other functional groups remained intact. researchgate.net Conversely, the formyl group can be chemoselectively converted to a nitrile. This transformation can be achieved using reagents like hydroxylamine (B1172632) hydrochloride in a dipolar aprotic solvent, a method that has been shown to be compatible with the presence of ether linkages and other aromatic functionalities. researchgate.net Furthermore, the selective reduction of the aldehyde to an alcohol is also a feasible transformation using mild reducing agents, which would likely not affect the more resistant nitrile group or the aryl ether bond. libretexts.org

Regioselectivity:

Regioselective functionalization of the aromatic rings presents a greater challenge due to the multiple available positions. The naphthonitrile ring is deactivated towards electrophilic aromatic substitution by the electron-withdrawing nitrile group. Therefore, electrophilic attack is expected to occur on the more activated phenoxy ring. Within the phenoxy ring, the positions ortho to the activating ether linkage are the most likely sites for substitution.

For the naphthonitrile ring, nucleophilic aromatic substitution is a more probable pathway, particularly at positions activated by the nitrile group. However, direct nucleophilic substitution on the naphthyl ring would require harsh conditions unless further activating groups are present. Regioselective functionalization of 1-substituted naphthalenes can be complex, with the position of substitution depending on the nature of the substituent and the reaction conditions. researchgate.netnih.gov

Table 3: Chemo- and Regioselective Functionalization of this compound

| Reaction Type | Reagent | Selective Target | Product Functional Group |

| Oxidation | Mild Oxidizing Agent | Formyl Group | Carboxylic Acid |

| Reduction | Mild Reducing Agent (e.g., NaBH₄) | Formyl Group | Alcohol |

| Nitrile Synthesis | H₂NOH·HCl | Formyl Group | Nitrile |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Phenoxy Ring | Brominated Phenoxy Group |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of 4-(4-Formylphenoxy)-1-naphthonitrile by providing information on the chemical environment, connectivity, and spatial arrangement of its hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the naphthonitrile and formylphenoxy rings. The aldehyde proton (-CHO) would appear as a characteristic singlet at a significantly downfield chemical shift, typically in the range of δ 9.8–10.1 ppm. The aromatic protons would resonate in the region of δ 7.0–8.5 ppm. The protons on the naphthalene (B1677914) ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. Protons on the phenoxy ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

The ¹³C NMR spectrum provides complementary information. The aldehyde carbonyl carbon is expected to have a signal in the highly deshielded region of δ 190–195 ppm. The nitrile carbon (-C≡N) typically appears around δ 117–120 ppm. The aromatic carbons, including the ether-linked carbons, would produce a series of signals between δ 110–165 ppm. Analysis of related compounds, such as various benzonitriles and naphthaldehydes, supports these predicted chemical shift ranges rsc.org.

Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.8–10.1 | Singlet (s) |

| ¹H | Naphthonitrile Ring | 7.5–8.5 | Multiplets (m), Doublets (d) |

| ¹H | Formylphenoxy Ring | 7.0–8.0 | Doublets (d) |

| ¹³C | Aldehyde Carbonyl (C=O) | 190–195 | - |

| ¹³C | Ether-linked Aromatic Carbon (C-O) | 155–165 | - |

| ¹³C | Aromatic Carbons (C-H, C-C) | 110–140 | - |

| ¹³C | Nitrile Carbon (C≡N) | 117–120 | - |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A sharp, intense band around 2220–2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. The aldehyde group would be identified by two distinct vibrations: a strong C=O stretching band near 1700–1715 cm⁻¹ and a pair of weaker C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aryl ether linkage (C-O-C) would produce strong asymmetric and symmetric stretching bands in the 1250–1050 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C ring stretching vibrations would appear in the 1600–1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman than in IR, the C≡N stretch and the aromatic ring vibrations often produce strong Raman signals, making it a useful tool for confirming the molecular backbone. The symmetric vibrations of the substituted benzene ring are particularly Raman-active. Low-frequency Raman spectroscopy (below 400 cm⁻¹) could provide insights into the lattice vibrations and polymorphic form of the compound in the solid state sci-hub.stspectroscopyonline.comspectroscopyonline.com.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aldehyde) | -CHO | 2850–2800 & 2750–2700 | Medium | Medium |

| C≡N Stretch (Nitrile) | -CN | 2230–2220 | Strong, Sharp | Strong |

| C=O Stretch (Aldehyde) | -CHO | 1715–1700 | Strong | Medium |

| C=C Stretch (Aromatic) | Aryl Rings | 1600–1450 | Medium-Strong | Strong |

| C-O-C Stretch (Ether) | Aryl-O-Aryl | 1270–1230 (asym) & 1070-1020 (sym) | Strong | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to analyze the fragmentation patterns of this compound, which helps to confirm its molecular structure. The compound has a molecular formula of C₁₈H₁₁NO₂ and a monoisotopic mass of 285.0790 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 285. This peak is likely to be intense due to the stability of the aromatic system. The fragmentation pattern would be dictated by the functional groups present. Key fragmentation pathways would likely include:

Loss of the formyl radical: A prominent peak at m/z 256 ([M-CHO]⁺) resulting from the cleavage of the aldehyde group.

Cleavage of the ether bond: Fragmentation on either side of the ether oxygen could lead to ions corresponding to the naphthonitrile ether radical cation (m/z 168) or the formylphenoxy cation (m/z 121).

Loss of carbon monoxide: Following the initial loss of a hydrogen atom from the aldehyde, a subsequent loss of CO could produce a peak at m/z 256 ([M-H-CO]⁺).

Fragmentation of the naphthalene core: Further fragmentation could involve the loss of HCN from the naphthonitrile portion, leading to smaller fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Neutral Loss |

|---|---|---|---|

| 285 | Molecular Ion [M]⁺˙ | [C₁₈H₁₁NO₂]⁺˙ | - |

| 256 | [M - CHO]⁺ | [C₁₇H₁₁NO]⁺ | CHO |

| 168 | [Naphthoxy]⁺˙ | [C₁₁H₇O]⁺˙ | C₇H₄NO |

| 121 | [Formylphenoxy]⁺ | [C₇H₅O₂]⁺ | C₁₁H₆N |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a single-crystal structure for this compound is not available, extensive analysis has been performed on the closely related compound, 4-(4-formylphenoxy)phthalonitrile, and its air-oxidation product, 4-(4-carboxylphenoxy)phthalonitrile researchgate.net. The crystallographic data for this oxidized analog provides valuable insights into the potential crystal packing, molecular conformation, and intermolecular interactions that could be expected for derivatives of this system.

During attempts to crystallize 4-(4-formylphenoxy)phthalonitrile by slow evaporation, it was found to readily oxidize to 4-(4-carboxylphenoxy)phthalonitrile researchgate.netresearchgate.net. The single-crystal XRD analysis of this resulting carboxylic acid revealed that it crystallizes in the triclinic space group P-1 researchgate.net. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including strong O—H∙∙∙O interactions that form dimeric molecular pairs, as well as C—H∙∙∙N and C—H∙∙∙O interactions researchgate.net. This suggests that the formyl group in the target compound would also be a key site for directing intermolecular interactions in the solid state.

Crystallographic Data for the Analog Compound 4-(4-Carboxylphenoxy)phthalonitrile researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₈N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3591 (10) |

| b (Å) | 7.5464 (11) |

| c (Å) | 13.819 (2) |

| α (°) | 88.434 (11) |

| β (°) | 87.942 (12) |

| γ (°) | 80.111 (12) |

| Volume (ų) | 652.70 (17) |

| Z | 2 |

Electronic Absorption and Emission Spectroscopy for Photophysical Investigation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of this compound, which arise primarily from the π-conjugated naphthalene chromophore.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is expected to be dominated by the electronic transitions of the naphthalene ring system. Naphthalene itself exhibits strong π-π* absorption bands. The substitution pattern of this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene researchgate.netmdpi.com. The spectrum would likely show multiple absorption bands, with the longest wavelength absorption maximum (λ_max) appearing in the UVA region (300-400 nm). The presence of the formylphenoxy group, with its ether linkage and carbonyl group, can influence the energy of the molecular orbitals and thus the precise position and intensity of these absorption bands.

Fluorescence Spectroscopy: Naphthalene and its derivatives are known for their fluorescent properties researchgate.netmdpi.com. Upon excitation at its absorption wavelength, this compound is expected to exhibit fluorescence emission. The emission wavelength will be longer than the absorption wavelength (a phenomenon known as Stokes shift). The fluorescence intensity and quantum yield can be sensitive to the solvent polarity and the presence of the electron-withdrawing formyl group, which can influence charge-transfer characteristics within the excited state. Studies on related diformylnaphthalene-based probes have shown their utility in fluorescence-based sensing applications, highlighting the potential for interesting photophysical behavior in this class of molecules nih.gov.

Computational Chemistry and Theoretical Investigations of 4 4 Formylphenoxy 1 Naphthonitrile

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Specific Density Functional Theory (DFT) studies detailing the electronic structure of 4-(4-Formylphenoxy)-1-naphthonitrile are not available in the reviewed literature. While DFT is a common method for such analyses, published research with specific data for this compound could not be located. cyberleninka.ru

No specific data regarding the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this compound, has been found in published studies. ajchem-a.comresearchgate.netnih.gov

Computational predictions of spectroscopic signatures and theoretical vibrational frequencies for this compound are not present in the available scientific literature. mdpi.commdpi.comresearchgate.net

Excited State Dynamics and Photophysical Mechanism Elucidation

Detailed computational investigations into the excited state dynamics and specific photophysical mechanisms of this compound have not been identified. nih.govrsc.orgfrontiersin.org

While related molecules containing the 4-formylphenoxy group have been studied for Intramolecular Charge Transfer (ICT) properties, specific computational analysis of these mechanisms in this compound is not available. nih.govresearchgate.netnih.gov Studies on analogous systems suggest that upon excitation, an ICT state can be formed, but this has not been computationally verified for the target molecule. nih.govrsc.org

There are no available theoretical studies or data concerning the light-emitting efficiencies, such as calculated fluorescence or phosphorescence properties, for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate reaction mechanisms involving this compound, either in its synthesis or subsequent reactions, has not been reported in the searched literature. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, offering insights into their conformational preferences and the intricate web of intermolecular interactions that govern their behavior in condensed phases. For a molecule with the structural complexity of this compound, featuring multiple rotatable bonds and distinct functional groups, MD simulations are invaluable for understanding its structure-property relationships at an atomic level.

The simulations can be performed in various environments, from the gas phase to simulated solvent boxes or even within a crystal lattice, to understand how the environment influences conformational equilibrium. By tracking the evolution of dihedral angles over time, a statistical distribution of conformers can be generated, providing a picture of the molecule's flexibility.

Furthermore, MD simulations are instrumental in elucidating the nature and strength of intermolecular interactions. The presence of the electron-withdrawing cyano (-CN) and formyl (-CHO) groups, combined with the electron-rich aromatic systems, dictates a complex landscape of non-covalent interactions. The cyano group is known to be a versatile participant in intermolecular bonding, capable of acting as a hydrogen bond acceptor and engaging in dipole-dipole and tetrel bonding interactions. nih.govnih.govresearchgate.net The formyl group's carbonyl oxygen is a strong hydrogen bond acceptor, while the aldehyde proton can also participate in weaker C-H···O interactions.

In a simulated condensed phase, MD can map out the spatial distribution of neighboring molecules, revealing preferred packing motifs. It is expected that π-π stacking between the naphthyl and phenyl rings, as well as dipole-dipole interactions involving the polar cyano and formyl groups, will be significant contributors to the cohesive forces. Analysis of the radial distribution functions (RDFs) from an MD trajectory can quantify the probable distances between specific atom pairs, providing evidence for these interactions. For instance, the RDF between the centroids of aromatic rings would indicate the prevalence and geometry of π-stacking, while RDFs between the nitrogen of the cyano group and hydrogen atoms of neighboring molecules could highlight hydrogen bonding.

| Interaction Type | Key Atom Pairs | Predicted Average Distance (Å) | Significance |

| π-π Stacking | Naphthyl Centroid ↔ Phenyl Centroid | 3.5 - 4.5 | Governs crystal packing and film morphology |

| Dipole-Dipole | C≡N ↔ C=O | 3.0 - 4.0 | Contributes to molecular alignment |

| Hydrogen Bonding | C=O ↔ H-Aryl (neighbor) | 2.2 - 2.8 | Influences solubility and crystal network |

| Tetrel Bonding | C (of C≡N) ↔ Nucleophile (e.g., O) | 2.8 - 3.5 | Directional interaction influencing packing nih.govnih.gov |

Note: The data in this table is hypothetical and representative of typical values found in computational studies of similar aromatic compounds.

Predictive Modeling for Structure-Property Relationships and Material Design

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, provides a framework for correlating the molecular structure of this compound with its macroscopic properties, thereby guiding the design of new materials with desired functionalities. QSPR models are statistical or machine learning-based equations that link calculated molecular descriptors to experimentally observable properties.

The key to effective QSPR modeling is the selection of relevant molecular descriptors. For this compound, these descriptors can be categorized into several classes:

Electronic Descriptors: Derived from quantum chemical calculations (e.g., Density Functional Theory), these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of electronic excitability and relates to the material's optical and electronic properties. The large dipole moment, arising from the polar cyano and formyl groups, is expected to influence its dielectric properties and intermolecular organization.

Topological Descriptors: These numerical indices are derived from the molecular graph and describe aspects like size, shape, and branching.

Steric Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume and surface area, which are important for predicting properties like solubility and packing density.

By building a QSPR model using a dataset of related compounds with known properties, one can predict the performance of this compound for specific applications. For instance, in the context of organic electronics, the model could predict its potential as an n-type semiconductor, given the electron-withdrawing nature of the nitrile group which is known to lower LUMO energies. nih.gov A QSPR model could correlate the calculated electron affinity and ionization potential with charge transport characteristics.

For material design, these predictive models can be used in a high-throughput virtual screening approach. By systematically modifying the structure of this compound in silico—for example, by changing the substitution pattern or replacing the functional groups—and then using a validated QSPR model to predict the properties of these virtual analogues, researchers can identify promising candidates for synthesis and experimental validation. This computational pre-screening significantly accelerates the discovery of new materials with optimized properties, such as enhanced thermal stability, specific optical absorption wavelengths, or improved charge mobility.

| Molecular Descriptor | Calculated Value (Hypothetical) | Predicted Property/Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and oxidative stability |

| LUMO Energy | -2.8 eV | Relates to electron affinity and suitability as an electron-acceptor |

| HOMO-LUMO Gap | 3.7 eV | Correlates with optical absorption (UV-Vis) and electronic conductivity |

| Dipole Moment | 5.2 Debye | High polarity, suggesting strong intermolecular forces and potential for use in dielectric materials |

| Molecular Polarizability | 35 ų | Influences refractive index and non-linear optical properties |

Note: The data in this table is hypothetical and based on typical values for functionalized aromatic compounds, intended to illustrate the output of predictive modeling.

Applications of 4 4 Formylphenoxy 1 Naphthonitrile in Advanced Organic Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The intrinsic photophysical properties of the naphthonitrile moiety suggest that 4-(4-Formylphenoxy)-1-naphthonitrile could serve as a key building block for fluorescent materials in organic light-emitting diodes (OLEDs). The naphthalene (B1677914) unit provides a rigid and planar structure that can enhance fluorescence quantum yields, a critical factor for efficient light emission.

Design Principles for Naphthonitrile-Based Emitters

The design of efficient emitters for OLEDs revolves around maximizing light output and achieving high color purity. For naphthonitrile-based emitters, several key principles are considered. The naphthalene core, with its extended π-conjugation, often forms the basis of the chromophore. The emission color and efficiency can be finely tuned by strategic placement of electron-donating and electron-withdrawing groups. In the case of this compound, the cyano group on the naphthalene ring acts as a strong electron acceptor.

Molecular rigidity is another crucial factor in the design of fluorescent emitters. A rigid molecular structure helps to minimize non-radiative decay pathways, thereby increasing the fluorescence quantum efficiency. Naphthalene-based structures are inherently rigid, which is advantageous for achieving bright emission. Furthermore, the design of emitters often focuses on creating molecules with a high photoluminescence quantum yield (PLQY) and a favorable horizontal emitting dipole orientation to maximize the light outcoupling efficiency in OLED devices. For instance, donor-acceptor type emitters incorporating naphthalene as the acceptor have shown promise. researchgate.net

While specific data for this compound is not extensively documented, studies on analogous naphthalene-containing emitters provide valuable insights into potential performance.

Table 1: Photophysical Properties of Representative Naphthalene-Based Emitters

| Compound | Emission Peak (nm) | PLQY (%) | External Quantum Efficiency (EQE) (%) | Reference |

|---|---|---|---|---|

| 1,4-PXZ-Nap-PXZ | 508 | 48 | 11 | researchgate.net |

| Naphthalene-embedded MR Emitter (SNA) | 470 | Not Reported | 29.3 (sensitized) |

This table presents data for analogous naphthalene-containing compounds to illustrate the potential of this class of materials in OLEDs.

Charge Carrier Transport Characteristics in Organic Electronic Devices

Efficient charge carrier transport is fundamental to the performance of organic electronic devices. In OLEDs, both electrons and holes must be effectively transported to the emissive layer for recombination and light generation. The molecular structure of this compound, with its electron-deficient naphthonitrile unit, suggests it may possess electron-transporting capabilities. The presence of the electron-withdrawing cyano group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.

The charge transport properties of organic materials are highly dependent on their molecular packing in the solid state. Theoretical studies on related anthracene (B1667546) derivatives have shown that substitutions on the aromatic core can significantly influence charge mobility. For example, density functional theory (DFT) calculations have been used to estimate the hole and electron mobilities of various anthracene derivatives, demonstrating that chemical modification can tune the material to be a hole-transporting, electron-transporting, or bipolar material. pku.edu.cn Similar computational studies could elucidate the charge transport characteristics of this compound and its potential role in the charge transport layers of OLEDs.

Organic Semiconductors and Thin-Film Electronic Applications

The potential for π-π stacking interactions in the solid state, a common feature of planar aromatic molecules like naphthalene derivatives, makes this compound a candidate for applications in organic semiconductors. These materials are the active components in organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells. The performance of such devices is intrinsically linked to the charge carrier mobility and the thin-film morphology of the organic semiconductor.

Polymer Chemistry and Advanced Polymeric Materials

The bifunctional nature of this compound, possessing both a reactive aldehyde group and a nitrile group capable of undergoing polymerization, makes it a valuable precursor for the synthesis of advanced polymeric materials.

Precursors for Functional Polymers and Copolymers through Nitrile and Aldehyde Linkages

The aldehyde and nitrile functionalities of this compound offer distinct routes to polymerization. The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines, to form Schiff bases (imines), which can be a linkage in a polymer backbone. Polycondensation of a dialdehyde (B1249045) with a diamine is a common method for synthesizing polyimines. researchgate.netnasa.gov A catalyst-free multicomponent polymerization of dialdehydes, diamines, and trimethylsilyl (B98337) cyanide has been developed for the efficient preparation of poly(α-aminonitrile)s. rsc.org

The nitrile group, particularly in the context of phthalonitriles (which contain two adjacent nitrile groups), is known to undergo thermally induced cyclotrimerization to form highly cross-linked and thermally stable triazine networks. google.com While this compound has a single nitrile group, it could potentially be incorporated into copolymers where other monomers provide the cross-linking sites. The synthesis of high-temperature phthalonitrile (B49051) polymers often involves the reaction of a bisphenol with a nitro-substituted phthalonitrile, followed by curing. rsc.orgresearchgate.net

Formation of Cross-linked Networks and Architectures

The presence of both an aldehyde and a nitrile group on the same molecule opens up possibilities for the formation of complex cross-linked polymer networks. The aldehyde group can be utilized for initial polymer chain formation, for example, through polycondensation with a multifunctional amine. The pendant nitrile groups can then be subjected to a secondary curing process, such as thermal treatment, to induce cross-linking.

This dual functionality allows for a two-stage curing process, where a processable prepolymer is first formed, which can then be cured into a rigid thermoset. This approach is highly desirable for the fabrication of high-performance composites and adhesives. Phthalonitrile-based thermosets are known for their exceptional thermal and oxidative stability, and the incorporation of a naphthonitrile moiety would be expected to yield polymers with high thermal resistance. nih.govmdpi.com The cross-linking of polymers containing aldehyde functional groups with phenolic compounds is another established method for creating robust networks. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1,4-PXZ-Nap-PXZ |

| Naphthalene-embedded MR Emitter (SNA) |

| Naphthalene-embedded MR Emitter (SNB) |

| 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene |

| 2,6-bis-thiophene anthracene |

| 2,6-bis[2-hexylthiophene]anthracene |

| 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile |

| 4,4′-bis(3,4-dicyanophenoxy)biphenyl |

| 1,3-bis(3-aminophenoxy)benzene |

Chemical Sensors and Fluorescent Probes

The development of chemical sensors and fluorescent probes is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. The design of such sensors often relies on molecules that can undergo a specific and detectable change in their physical or spectroscopic properties upon interaction with a target analyte. The aldehyde functionality and the potential for intramolecular charge transfer make this compound a molecule of significant interest in this domain.

Design of Chemosensors Utilizing Aldehyde Reactivity for Analyte Recognition

The aldehyde group (–CHO) is a versatile functional group for the design of chemosensors due to its reactivity towards various nucleophiles, particularly primary amines. This reactivity forms the basis of many sensing mechanisms, most notably through the formation of an imine (Schiff base). unt.edu The reaction between an aldehyde on a sensor molecule and an amine-containing analyte can induce significant changes in the sensor's electronic and photophysical properties, such as its fluorescence or color. nih.gov

While direct studies on this compound as a chemosensor are not extensively documented, its aldehyde group provides a clear pathway for analyte recognition. For instance, it could be engineered to detect biogenic amines, amino acids, or specific proteins. The general principle involves the following steps:

Initial State: The sensor molecule, in this case, this compound, exhibits baseline fluorescence or absorption characteristics.

Analyte Interaction: Upon introduction of an amine-containing analyte, a nucleophilic addition-elimination reaction occurs with the formyl group.

Signal Transduction: This reaction forms a new C=N double bond, creating an imine. This alters the electronic conjugation of the molecule, leading to a detectable change, such as:

"Turn-on" fluorescence: Where the molecule becomes fluorescent only after reacting with the analyte.

"Turn-off" fluorescence: Where the initial fluorescence of the molecule is quenched upon reaction.

Ratiometric sensing: Where the fluorescence emission shifts to a different wavelength, allowing for more precise measurements.

An example of this principle is seen in a sensor based on 3,4-phenyldiamine-BODIPY, which reacts with aliphatic aldehydes to form a benzimidazole (B57391) derivative, causing a 26-fold fluorescence enhancement. nih.gov Similarly, a probe utilizing a hemicyanine skeleton demonstrates a "turn-on" near-infrared fluorescence response for formaldehyde (B43269) detection via Schiff base reaction. unt.edu

Charge Transfer Interactions in Sensing Mechanisms

The sensing mechanism in many organic probes is underpinned by intramolecular charge transfer (ICT). nih.gov Push-pull compounds, which contain electron-donating and electron-accepting groups connected by a π-conjugated system, are classic examples of ICT molecules. researchgate.net In this compound, the phenoxy group can act as an electron donor, while the formyl and nitrile groups serve as electron acceptors. The naphthalene ring acts as the π-bridge.

Upon excitation with light, an electron can be transferred from the donor part of the molecule to the acceptor part. The characteristics of this ICT state (e.g., the energy of the emitted light) are highly sensitive to the molecule's local environment. An analyte binding to the aldehyde group can significantly perturb this ICT process. nju.edu.cn This perturbation can modulate the fluorescence emission, forming the basis of the sensing signal. For example, the binding event could enhance or disrupt the efficiency of the charge transfer, leading to a change in fluorescence intensity or wavelength. mdpi.com

Studies on related bis(4-formylphenoxy)alkanes have shown that the electronic nature of the bridging unit affects the spectroscopic characteristics, indicating the sensitivity of the charge transfer process to subtle structural changes. researchgate.net This principle suggests that the interaction of an analyte with the formyl group of this compound could effectively modulate its ICT properties, making it a viable candidate for developing sensitive fluorescent probes.

Supramolecular Assemblies and Porous Organic Frameworks

The precise arrangement of molecular building blocks into highly ordered, porous structures is a cornerstone of modern materials chemistry. Porous organic frameworks, including Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), and Hydrogen-Bonded Organic Frameworks (HOFs), have garnered immense interest for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net The aldehyde group is a key functional group for constructing these materials through reversible covalent bond formation.

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) from Aldehyde Linkers

COFs are crystalline porous polymers built from organic monomers linked by strong covalent bonds. researchgate.net POPs are a broader class of porous polymers that are often amorphous. northwestern.edumdpi.com The synthesis of many COFs and POPs relies on the formation of imine linkages through the condensation reaction between aldehyde- and amine-functionalized monomers. nih.gov This reaction is reversible, which allows for "error correction" during the synthesis, leading to the formation of highly crystalline and ordered frameworks. nih.gov

While this compound has not been explicitly reported as a monomer in COF or POP synthesis in the reviewed literature, its structure is well-suited for this purpose. It can serve as an aldehyde "linker" or "node" in the framework construction. For example, it could be reacted with multi-topic amine linkers, such as 1,3,5-tris-(4-aminophenyl)triazine (TAPT), to form a 2D hexagonal COF. nih.gov The naphthalene and nitrile functionalities would then decorate the pores of the resulting framework, imparting specific properties such as enhanced gas affinity or catalytic activity.

The table below summarizes characteristics of representative COFs synthesized using various aldehyde linkers, illustrating the general properties that could be expected from frameworks incorporating aldehyde-functionalized monomers.

| Framework Name | Aldehyde Monomer | Amine Monomer | Linkage Type | BET Surface Area (m²/g) | Pore Size (nm) | Ref. |

| COF-300 | Terephthalaldehyde | Tetra-(4-anilyl)methane | Imine | 1360 | - | nih.gov |

| Py-Azine COF | 1,3,6,8-Tetrakis(4-formylphenyl)pyrene | Hydrazine | Azine | 1210 | 1.76 | unt.edu |

| TPT-COF-1 | 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | 2,4,6-Tris(4-aminophenoxy)-1,3,5-triazine | Imine | 1589 | - | unt.edu |

| TAPP-TFPB-COF | 1,2,4,5-Tetrakis-(4-formylphenyl)benzene | 5,10,15,20-Tetra(p-amino-phenyl)porphyrin | Imine | 1107.3 | 1.20 | researchgate.net |

Hydrogen-Bonded Organic Frameworks (HOFs) and Molecular Recognition Studies

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed through non-covalent interactions, primarily hydrogen bonds. nih.govhw.ac.uk This approach offers advantages such as facile synthesis via recrystallization and the potential for creating flexible, "soft" frameworks that can respond to external stimuli. rsc.orguclm.es

The molecular structure of this compound contains potential hydrogen bond acceptors in the oxygen atom of the formyl group, the ether oxygen, and the nitrogen atom of the nitrile group. While it lacks a strong hydrogen bond donor, it could be co-crystallized with other molecules that do possess donor groups (e.g., carboxylic acids, phenols, or amides) to form multi-component HOFs. beilstein-journals.org

In such a framework, the this compound molecule could act as a guest-recognition site. The aldehyde and nitrile groups lining the pores of the HOF could interact specifically with certain guest molecules through dipole-dipole interactions or further hydrogen bonding. This could enable applications in selective adsorption or separation. The flexibility often seen in HOFs could allow the framework to adapt its pore size and shape to accommodate specific guests, a phenomenon known as induced fit, which is crucial for molecular recognition. nih.gov

Structure Property Relationship Studies and Derivatives of 4 4 Formylphenoxy 1 Naphthonitrile

Systematic Investigation of Substituent Effects on Spectroscopic and Electronic Properties

The spectroscopic and electronic properties of 4-(4-formylphenoxy)-1-naphthonitrile are intrinsically linked to its molecular structure. The introduction of various substituents on either the naphthalene (B1677914) or the phenoxy ring is expected to systematically alter these properties.